molecular formula C16H16N2O4 B2905644 2-Phenylmethoxycarbonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid CAS No. 2248257-56-7

2-Phenylmethoxycarbonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid

Cat. No. B2905644
M. Wt: 300.314
InChI Key: RDKGOGYKEWHURJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenylmethoxycarbonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid, also known as PMPDPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, pharmacology, and organic chemistry. PMPDPP belongs to the class of pyrrolopyrazine derivatives, which are known for their diverse biological activities and pharmacological properties.

Mechanism Of Action

The mechanism of action of 2-Phenylmethoxycarbonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. 2-Phenylmethoxycarbonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid has been shown to inhibit the activity of carbonic anhydrase II by binding to its active site, which leads to a decrease in the production of bicarbonate ions and an increase in the acidity of the surrounding environment.

Biochemical And Physiological Effects

2-Phenylmethoxycarbonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid has been shown to exhibit various biochemical and physiological effects, including the inhibition of enzyme activity, induction of apoptosis in cancer cells, and modulation of neurotransmitter release. 2-Phenylmethoxycarbonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid has also been shown to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory conditions.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-Phenylmethoxycarbonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid is its potent inhibitory activity against various enzymes and receptors, which makes it a valuable tool for studying the physiological and biochemical processes in the body. However, the synthesis of 2-Phenylmethoxycarbonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid is a complex and time-consuming process, which may limit its widespread use in laboratory experiments.

Future Directions

There are several future directions for the study of 2-Phenylmethoxycarbonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid, including the investigation of its potential applications in drug discovery and development, as well as its use as a tool for studying various physiological and biochemical processes in the body. Further research is needed to fully understand the mechanism of action of 2-Phenylmethoxycarbonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid and its potential applications in various scientific fields.

Synthesis Methods

The synthesis of 2-Phenylmethoxycarbonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid involves a multi-step process that includes the reaction of 2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-1,4-dione with phenyl isocyanate, followed by the reaction with methyl chloroformate. The resulting intermediate is then treated with lithium aluminum hydride to obtain the final product, 2-Phenylmethoxycarbonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid.

Scientific Research Applications

2-Phenylmethoxycarbonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid has been extensively studied for its potential applications in various scientific fields. In pharmacology, 2-Phenylmethoxycarbonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid has been shown to exhibit potent inhibitory activity against several enzymes, including human carbonic anhydrase II, which plays a crucial role in various physiological processes. 2-Phenylmethoxycarbonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid has also been investigated for its potential use as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.

properties

IUPAC Name

2-phenylmethoxycarbonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c19-15(20)14-13-7-4-8-17(13)9-10-18(14)16(21)22-11-12-5-2-1-3-6-12/h1-8,14H,9-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDKGOGYKEWHURJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C(=O)O)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylmethoxycarbonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid

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